molecular formula C9H11N2O2P B14625964 Methyl [diazo(phenyl)methyl]methylphosphinate CAS No. 56042-54-7

Methyl [diazo(phenyl)methyl]methylphosphinate

Cat. No.: B14625964
CAS No.: 56042-54-7
M. Wt: 210.17 g/mol
InChI Key: VUJQZUWUVGDPKC-UHFFFAOYSA-N
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Description

Methyl [diazo(phenyl)methyl]methylphosphinate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [diazo(phenyl)methyl]methylphosphinate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction produces the diazo compound, which can be isolated as a yellow oil. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [diazo(phenyl)methyl]methylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group into other functional groups.

    Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dirhodium tetraacetate, which catalyzes cyclopropanation and C-H bond insertion reactions . Other reagents such as copper salts can be used in Sandmeyer reactions to replace the diazo group with halides or cyanides .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions produce cyclopropane derivatives, while substitution reactions can yield halides, cyanides, or other substituted products.

Mechanism of Action

The mechanism of action of methyl [diazo(phenyl)methyl]methylphosphinate involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. The diazo group can be activated by transition metal catalysts, leading to the formation of metal-carbene complexes . These complexes can then participate in a range of reactions, including cyclopropanation, C-H bond insertion, and rearrangement reactions .

Comparison with Similar Compounds

Methyl [diazo(phenyl)methyl]methylphosphinate can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, they differ in their reactivity and applications. For example:

This compound is unique due to its specific structure and the presence of the phosphinate group, which can influence its reactivity and the types of reactions it undergoes.

Properties

CAS No.

56042-54-7

Molecular Formula

C9H11N2O2P

Molecular Weight

210.17 g/mol

IUPAC Name

[diazo-[methoxy(methyl)phosphoryl]methyl]benzene

InChI

InChI=1S/C9H11N2O2P/c1-13-14(2,12)9(11-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

VUJQZUWUVGDPKC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)C(=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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